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molecular formula C12H9N3O4 B8774029 2-Pyridinamine, N-1,3-benzodioxol-5-yl-3-nitro- CAS No. 61963-61-9

2-Pyridinamine, N-1,3-benzodioxol-5-yl-3-nitro-

Cat. No. B8774029
M. Wt: 259.22 g/mol
InChI Key: CCCXKBLCIOUOGA-UHFFFAOYSA-N
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Patent
US04144341

Procedure details

A mixture of 6.3 g. (0.04 mole) of 2-chloro-3-nitropyridine, 6.8 g. (0.05 mole) 3,4-methylenedioxyaniline and 4.1 g. (0.05 mole) of sodium acetate in 125 ml. of acetic acid was stirred and refluxed for 5 hours. The reaction mixture was concentrated to about 1/4 of the original volume and diluted with 100 ml. of water. The precipitate was collected (11.5 g.) and a sample was recrystallized from ethanol to give 2-(3,4-methylenedioxyanilino)-3-nitropyridine, m.p. 146°-148° C.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:11]1[O:20][C:19]2[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][C:13]=2[O:12]1.C([O-])(=O)C.[Na+]>C(O)(=O)C>[CH2:11]1[O:20][C:19]2[CH:18]=[CH:17][C:15]([NH:16][C:2]3[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=3)=[CH:14][C:13]=2[O:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.04 mol
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 6.3 g
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to about 1/4 of the original volume
ADDITION
Type
ADDITION
Details
diluted with 100 ml
CUSTOM
Type
CUSTOM
Details
The precipitate was collected (11.5 g.)
CUSTOM
Type
CUSTOM
Details
a sample was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(NC3=NC=CC=C3[N+](=O)[O-])C=CC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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